molecular formula C20H18O6 B095023 Asarinin CAS No. 133-05-1

Asarinin

Cat. No.: B095023
CAS No.: 133-05-1
M. Wt: 354.4 g/mol
InChI Key: PEYUIKBAABKQKQ-WZBLMQSHSA-N
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Description

Asarinin is a furofuran lignan, a type of natural compound found in various plants. It is a major constituent of Asiasari Radix, derived from the roots of Asarum heterotropoides var. mandshuricum. Traditionally, Asiasari Radix has been used in Korea, China, and Japan for its antipyretic, analgesic, and antitussive properties . This compound has attracted attention due to its strong biological activities, including anti-cancer, anti-proliferative, antioxidative, and antibacterial properties .

Mechanism of Action

Target of Action

Asarinin primarily targets Peroxisome proliferator-activated receptor gamma (PPARγ) and Epidermal growth factor receptor (EGFR) . PPARγ is an important target for the prevention and treatment of pulmonary fibrosis . EGFR is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor alpha .

Mode of Action

This compound interacts with its targets, leading to a series of changes in the cell. It has been found to attenuate pulmonary fibrosis by activating PPARγ . This effect was significantly inhibited by the PPARγ inhibitor GW9662 . This compound also inhibits Transforming growth factor beta 1 (TGF‐β1)‐induced fibroblast‐to‐myofibroblast transition .

Pharmacokinetics

One study found that methyl kakuol, a compound related to this compound, showed a high plasma concentration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are profound. It effectively attenuates pulmonary fibrosis . It also increases intracellular dopamine levels and enhances L-DOPA-induced increases in dopamine levels . This compound induces cyclic AMP-dependent protein kinase A (PKA) signaling, leading to increased cyclic AMP-response element binding protein (CREB) and tyrosine hydroxylase (TH) phosphorylation, which in turn stimulates dopamine production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, light conditions in growing environments can promote the amount of this compound by regulating photosynthesis and the activities of phenylpropanoid biosynthetic enzymes . More research is needed to fully understand how various environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Asarinin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to stimulate the activation of caspase-3, caspase-8, and caspase-9 in ovarian cancer cells . These interactions contribute to its pharmacological effects, including its cytotoxicity against cancer cells .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It has been shown to effectively attenuate pulmonary fibrosis in a model constructed using bleomycin in mice . This compound also inhibits TGF-β1-induced fibroblast-to-myofibroblast transition in vitro . Furthermore, it has been found to increase intracellular dopamine levels and enhance L-DOPA-induced increases in dopamine levels in rat adrenal pheochromocytoma (PC12) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It not only inhibits the canonical Smad pathway of TGF-β but also the non-canonical AKT and MAPK pathways by activating PPARγ . In ovarian cancer cells, it induces caspase-dependent apoptotic cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to inhibit the viability of rheumatoid arthritis synovial fibroblasts (RASFs) in a dose- and time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a collagen-induced arthritis (CIA) mouse model, this compound was given orally before the onset of arthritis, and it was found to inhibit the macroscopic score and the frequency of arthritis .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, at high altitude, nitrogen metabolism in leaves was enhanced, while carbon metabolism in roots was enhanced .

Preparation Methods

Asarinin can be synthesized from sesamin, another lignan found in sesame oil. The conversion of sesamin into this compound involves the use of solid acid catalysts. Citric acid loaded on zeolite beta (CTAH) has been identified as an optimal catalyst for this conversion. The reaction conditions for the highest yield of this compound include a temperature of 85°C, a reaction time of 2.7 hours, and a catalyst amount of 1.6% . Industrial production methods also involve the use of acid clay bleaching and deodorization at high temperatures to convert sesamin into this compound .

Chemical Reactions Analysis

Asarinin undergoes various chemical reactions, including oxidation and reduction. For instance, sesamin can be oxidized by potassium permanganate under acidic conditions to yield this compound . Common reagents used in these reactions include citric acid and potassium permanganate. The major products formed from these reactions are this compound and other furofuran lignans.

Properties

IUPAC Name

5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUIKBAABKQKQ-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033462
Record name (+)-Episesamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-05-1, 133-03-9
Record name Asarinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AI 3-21202
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Asarinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Episesamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASARININ, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6PWY73ZGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ASARININ, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3RVX72NMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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